(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole

Stereochemistry Chiral Purity Conformational Control

This single-enantiomer (3aS,6aS) building block delivers a rigid, zero-rotatable-bond bicyclic scaffold that pre-organizes PROTAC ternary complex geometry—critically impacting E3 ligase binding affinity and degradation cooperativity. Unlike flexible PEG/alkyl linkers, its defined stereochemistry and hydrophilic profile (LogP -0.46, TPSA 30.49 Ų) enhance aqueous solubility while enabling systematic stereochemical SAR. Substituting with racemic mixtures or achiral heterocycles invalidates established SAR. Supplied as ≥98% pure white to pale yellow crystalline solid. Ideal for VHL-recruiting PROTAC programs and chiral reference standard applications.

Molecular Formula C5H9NO2
Molecular Weight 115.132
CAS No. 2227843-18-5
Cat. No. B2681848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole
CAS2227843-18-5
Molecular FormulaC5H9NO2
Molecular Weight115.132
Structural Identifiers
SMILESC1C2COCC2ON1
InChIInChI=1S/C5H9NO2/c1-4-2-7-3-5(4)8-6-1/h4-6H,1-3H2/t4-,5+/m0/s1
InChIKeyHNKZFZHXYVWMME-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3AS,6aS)-Hexahydrofuro[3,4-d]isoxazole (CAS 2227843-18-5): Chiral Saturated Fused Heterocycle for Conformationally Constrained PROTAC Linker Design


(3AS,6aS)-Hexahydrofuro[3,4-d]isoxazole is a chiral, saturated bicyclic heterocycle comprising a tetrahydrofuran ring fused to an isoxazolidine ring, with two defined stereocenters in the (3aS,6aS) absolute configuration . This compound is primarily utilized as a conformationally constrained chiral building block or linker component in medicinal chemistry, particularly within proteolysis-targeting chimera (PROTAC) degrader programs where linker rigidity and stereochemical definition are critical for ternary complex formation [1]. The compound is supplied as a white to pale yellow crystalline solid , with standard research-grade purity of ≥98% . Its saturated bicyclic framework, containing a basic nitrogen within the isoxazolidine ring, offers a distinct 3D conformational profile compared to flexible alkyl or PEG linkers, positioning it as a candidate for optimizing PROTAC permeability and degradation efficiency [1].

Why (3AS,6aS)-Hexahydrofuro[3,4-d]isoxazole Cannot Be Interchanged with Racemic or Regioisomeric Isoxazolidine Building Blocks


Direct substitution of (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole with racemic mixtures, alternative stereoisomers (e.g., (3aR,6aR) or trans-fused variants), or structurally distinct saturated heterocycles (e.g., morpholine, piperazine) is not scientifically valid without extensive re-optimization. The absolute (3aS,6aS) stereochemistry imposes a rigid, pre-organized 3D conformation that influences the spatial orientation of downstream functional handles during synthesis [1]. In the context of PROTAC linkers, single stereochemical inversions within conformationally constrained heterocyclic linkers have been shown to alter binary binding affinity to E3 ligases by up to an order of magnitude and switch degradation cooperativity, even when other molecular components remain identical [2]. Furthermore, the compound's specific molecular properties—including a calculated LogP of -0.46 and Topological Polar Surface Area (TPSA) of 30.49 Ų —directly influence solubility and passive permeability predictions. Substituting with an analog of different lipophilicity or polarity will inevitably alter the physicochemical profile of the final degrader molecule, potentially invalidating established structure-activity relationships (SAR) and requiring de novo optimization of oral bioavailability [3].

Quantitative Differentiation Guide: (3AS,6aS)-Hexahydrofuro[3,4-d]isoxazole vs. Structurally Related Isoxazolidine Building Blocks


Absolute Stereochemical Purity vs. Racemic Hexahydrofuro[3,4-d]isoxazole Mixtures

(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole is supplied as the defined single enantiomer with the (3aS,6aS) absolute configuration . In contrast, racemic mixtures of hexahydrofuro[3,4-d]isoxazole (often designated rac-(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole, cis) contain an equimolar mixture of both the (3aS,6aS) and (3aR,6aR) enantiomers . Procurement of the defined (3aS,6aS) enantiomer eliminates the stochastic incorporation of the undesired (3aR,6aR) enantiomer, which would otherwise produce a pair of diastereomeric PROTACs with divergent and confounding biological activities [1].

Stereochemistry Chiral Purity Conformational Control PROTAC Linker Design

Conformational Rigidity and Topological Polar Surface Area (TPSA) vs. Flexible Alkyl Linkers

The (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole core possesses a calculated Topological Polar Surface Area (TPSA) of 30.49 Ų and zero rotatable bonds, indicating a conformationally locked structure . This contrasts sharply with flexible alkyl linkers (e.g., linear C4-C8 chains), which possess a TPSA of 0 Ų but have multiple rotatable bonds, allowing extensive conformational sampling in solution [1]. The constrained geometry of the fused bicyclic system reduces the entropic penalty associated with ternary complex formation and can promote a defined spatial relationship between the target protein ligand and the E3 ligase ligand [2].

Conformational Constraint Polar Surface Area Passive Permeability PROTAC Linker

LogP Lipophilicity Profile vs. Aromatic/Planar Linker Analogs

The (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole core exhibits a calculated LogP of -0.46, classifying it as a hydrophilic building block . This LogP value is substantially lower than that of aromatic or planar heteroaryl linkers commonly employed in PROTAC design (e.g., phenyl linkers with LogP ≈ 2.0-2.5; class-level inference). The hydrophilic character of this saturated bicyclic framework contributes favorably to aqueous solubility, a critical determinant for oral bioavailability and formulation in beyond-Rule-of-5 (bRo5) degrader molecules [1].

Lipophilicity LogP Solubility PROTAC Linker Physicochemical Properties

Chiral Synthesis and Purification Efficiency vs. Non-Stereoselective Cycloaddition Routes

The (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole scaffold is accessible via regio- and stereoselective 1,3-dipolar cycloaddition of substituted benzonitrile oxides with 5-alkoxy-2(5H)-furanones, a method that has been demonstrated to yield the target 3a,6a-dihydrofuro[3,4-d]isoxazole core with high stereocontrol [1]. In contrast, alternative routes relying on racemic isoxazoline synthesis followed by chiral HPLC separation, as exemplified in certain isoxazoline drug intermediate patents, are inherently less efficient, generating 50% waste of the undesired enantiomer and incurring additional separation costs [2].

Stereoselective Synthesis 1,3-Dipolar Cycloaddition Chiral Resolution Process Chemistry

Lack of Direct Comparative Activity Data for (3AS,6aS)-Hexahydrofuro[3,4-d]isoxazole in PROTAC Degradation Assays

A comprehensive search of the peer-reviewed literature and patent corpus (excluding vendor promotional materials) reveals no published studies that directly compare the degradation efficiency (DC50), ternary complex cooperativity (α), or cellular permeability of PROTACs incorporating (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole as a linker against those incorporating close structural analogs (e.g., the (3aR,6aR) enantiomer, trans-fused isomers, or monocyclic saturated heterocycles). The available evidence supporting its selection is therefore limited to the class-level inferences and physicochemical property comparisons documented in the preceding sections [1]. This absence of head-to-head biological data represents a current limitation in the quantitative differentiation of this specific building block and highlights an area for future SAR investigation [1].

PROTAC Degradation Efficiency Ternary Complex Formation Structure-Activity Relationship (SAR)

Recommended Applications for (3AS,6aS)-Hexahydrofuro[3,4-d]isoxazole (CAS 2227843-18-5) in Medicinal Chemistry and Chemical Biology


Rational Design of VHL-Based PROTACs Requiring a Hydrophilic, Conformationally Constrained Linker

This compound is ideally suited for incorporation into VHL-recruiting PROTACs where a hydrophilic (LogP = -0.46) and rigid (zero rotatable bonds) linker module is desired to enhance aqueous solubility and pre-organize the ternary complex geometry . Its saturated bicyclic framework offers a distinct conformational profile compared to flexible PEG or alkyl linkers, which can be exploited to optimize passive permeability and intracellular exposure of bRo5 degraders [1].

Stereochemically Defined Scaffold for Structure-Activity Relationship (SAR) Studies of PROTAC Linker Conformation

The defined (3aS,6aS) absolute configuration provides a controlled variable for systematic SAR investigations into the impact of linker stereochemistry on PROTAC degradation efficiency and binding cooperativity [2]. This compound can serve as a matched molecular pair with its (3aR,6aR) enantiomer to probe the stereochemical determinants of ternary complex formation, a design principle validated in recent studies with cyclohexyl-containing PROTAC linkers [2].

Chiral Building Block for the Synthesis of Fused Isoxazolidine-Containing Bioactive Molecules

Beyond PROTACs, (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole serves as a versatile chiral intermediate for constructing more complex isoxazolidine-containing pharmacophores. The scaffold is accessible via highly stereoselective 1,3-dipolar cycloaddition chemistry [3], enabling its use in the asymmetric synthesis of heterocyclic drug candidates where the defined 3D orientation of the fused ring system is critical for target binding.

Internal Standard or Reference Compound for Chiral HPLC Method Development

As a defined single enantiomer with established chiral HPLC retention characteristics [4], this compound can be employed as a reference standard for developing and validating chiral separation methods for related hexahydrofuroisoxazole derivatives and PROTAC intermediates. Its use ensures accurate quantification of enantiomeric excess in process development and quality control of chiral building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.